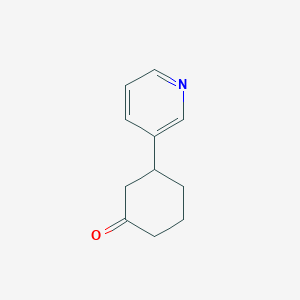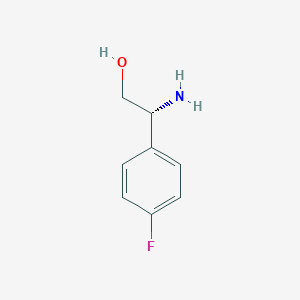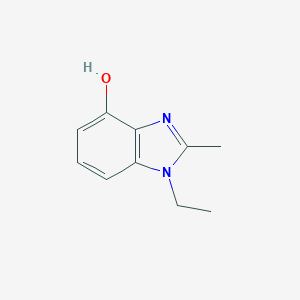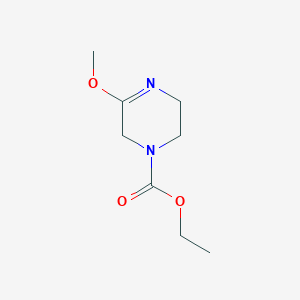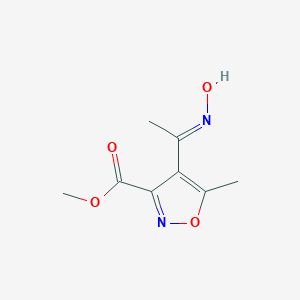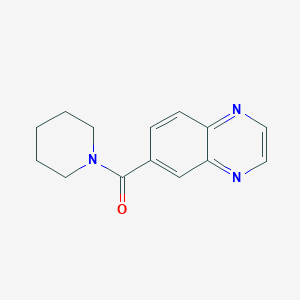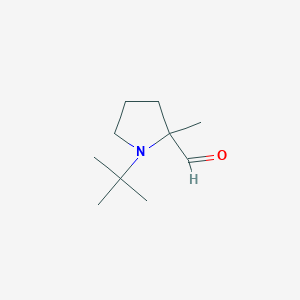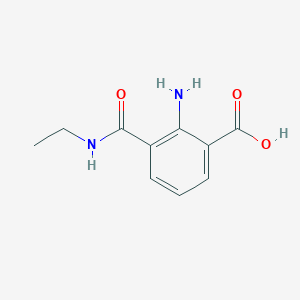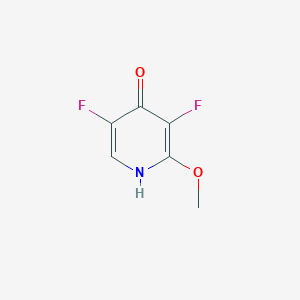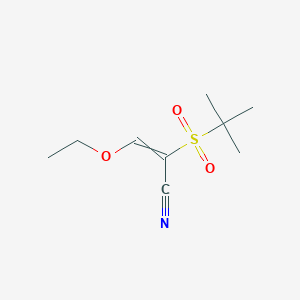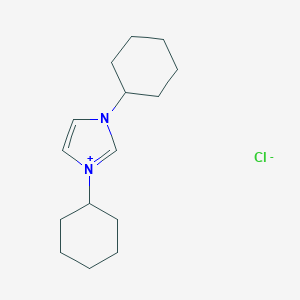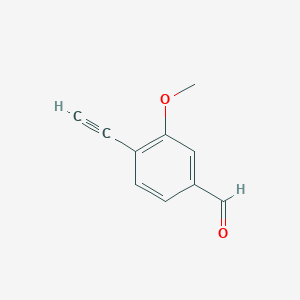
4-Ethynyl-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-3-methoxybenzaldehyde, also known as EMBA, is an organic compound with the chemical formula C10H8O2. It is a yellow crystalline solid that is used in various scientific research applications. EMBA is widely used in the field of medicinal chemistry due to its unique properties, which make it an ideal candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-3-methoxybenzaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-Ethynyl-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
4-Ethynyl-3-methoxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in cellular proliferation. 4-Ethynyl-3-methoxybenzaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethynyl-3-methoxybenzaldehyde in lab experiments is its unique properties, which make it an ideal candidate for drug development. It has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of research applications. However, one limitation of using 4-Ethynyl-3-methoxybenzaldehyde in lab experiments is its relatively high cost, which can make it difficult for researchers with limited budgets to use.
Direcciones Futuras
There are many potential future directions for research on 4-Ethynyl-3-methoxybenzaldehyde. One area of interest is the development of new drugs based on the unique properties of 4-Ethynyl-3-methoxybenzaldehyde. Another area of interest is the study of the mechanism of action of 4-Ethynyl-3-methoxybenzaldehyde, which could help to identify new targets for drug development. Additionally, research on the synthesis of 4-Ethynyl-3-methoxybenzaldehyde and related compounds could lead to the development of more efficient and cost-effective methods for producing these compounds. Overall, 4-Ethynyl-3-methoxybenzaldehyde is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
4-Ethynyl-3-methoxybenzaldehyde can be synthesized by the reaction of 4-ethynyl-3-methoxyphenylboronic acid with 2,4,6-trimethylbenzaldehyde in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as toluene or ethyl acetate, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-Ethynyl-3-methoxybenzaldehyde is widely used in the field of medicinal chemistry due to its unique properties. It has been shown to have anticancer, antifungal, and antibacterial activity. 4-Ethynyl-3-methoxybenzaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
190786-13-1 |
|---|---|
Nombre del producto |
4-Ethynyl-3-methoxybenzaldehyde |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-ethynyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-3-9-5-4-8(7-11)6-10(9)12-2/h1,4-7H,2H3 |
Clave InChI |
AMBBYARRGQRQOW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)C#C |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)C#C |
Sinónimos |
Benzaldehyde, 4-ethynyl-3-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



